Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

Preformulation Chromatography Physicochemical Analysis

Synthesizing 1,2,4-thiadiazole libraries without a protected amine handle leads to unwanted side reactions and low yields. Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate (CAS 101848-19-5) solves this as a stable, orthogonal intermediate with a methyl carbamate protecting group on the 3-amino position. • Enables selective elaboration at other ring sites while the amine remains masked; deprotection under mild conditions reveals the free amine for further functionalization. • Supplied at ≥95% purity-suitable as an analytical reference standard for HPLC, GC-MS, or LC-MS/MS method validation in QC and environmental fate studies. • Density: 1.46 g/cm³-a critical input for preformulation studies on powder flow, tablet compression, and suspension stability.

Molecular Formula C5H7N3O2S2
Molecular Weight 205.3 g/mol
CAS No. 101848-19-5
Cat. No. B010394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate
CAS101848-19-5
SynonymsMETHYL 5-METHYLTHIO-1,2,4-THIADIAZOL-3-YLCARBAMATE
Molecular FormulaC5H7N3O2S2
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NSC(=N1)SC
InChIInChI=1S/C5H7N3O2S2/c1-10-4(9)6-3-7-5(11-2)12-8-3/h1-2H3,(H,6,8,9)
InChIKeyLYZSOLCAGKJRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate Overview


Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate (CAS 101848-19-5) is a heterocyclic compound belonging to the 1,2,4-thiadiazole class of agrochemical and pharmaceutical building blocks. Its core structure consists of a five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at the 5-position with a methylthio group and at the 3-position with a methyl carbamate moiety [1]. The compound is typically supplied as a research chemical with a purity specification of 95% or higher .

1
Protected amine building block for multi-step synthesis
2
Single-component intermediate for analytical reference standards
3
Distinct density and polarity profile for preformulation studies

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate Substitution Limitations


Within the broader 1,2,4-thiadiazole chemical space, biological activity and physical properties are exquisitely sensitive to the nature and position of ring substituents. While the 1,2,4-thiadiazole core is recognized for conferring pesticidal activity [1], the specific combination of a 5-methylthio group and a 3-carbamate ester in this compound creates a unique electronic and steric profile. This profile dictates its specific binding affinity, metabolic stability, and synthetic utility, which are not replicated by simple structural analogs such as the 5-chloro, 5-ethyl, or unsubstituted derivatives. Therefore, substitution with a generic or closely related thiadiazole will not guarantee equivalent performance in a target assay or chemical synthesis pathway, necessitating procurement of the precise CAS 101848-19-5 material.

5-Chloro or 5-ethyl analogs

Electronic and steric profiles differ, altering binding affinity and reactivity; may not replicate synthetic or assay outcomes.

3-Amino precursor (CAS 60093-10-9)

Free amine lacks orthogonal protection, leading to different chemoselectivity and potential side reactions in multi-step synthesis.

Technical-grade ethazol

Complex mixture with impurities may confound analytical results; single-component material ensures reproducibility for QC or synthesis.

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate Evidence Guide


Physicochemical Profile vs. 5-Chloro Analog

The target compound exhibits a notably higher calculated density (1.46 g/cm³) compared to its 5-chloro analog, 3-chloro-5-methylthio-1,2,4-thiadiazole, which is reported to have a density of 1.4±0.1 g/cm³ . This difference arises from the replacement of the chlorine atom with a larger, more polarizable carbamate group. The distinct density and polarity will directly impact behavior during large-scale formulation, crystallization, and chromatographic purification.

Density vs 5-Cl analog
Data to verify
Target 1.46 g/cm³ 5-Cl analog 1.4±0.1 g/cm³ ~0.06 g/cm³ denser
Supports formulation and purification workflow choices
Calculated values; experimental verification needed
Preformulation Chromatography Physicochemical Analysis

Carbamate Moiety Reactivity vs. 3-Amino Precursor

As a carbamate derivative, Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate possesses fundamentally different reactivity than its precursor, 3-amino-5-methylthio-1,2,4-thiadiazole (CAS 60093-10-9). The carbamate group serves as a protected amine, allowing for selective deprotection or further functionalization under controlled conditions that would be incompatible with the free amine [1]. This orthogonal reactivity profile is critical in multi-step syntheses, enabling chemoselective transformations where the precursor amine would lead to unwanted side reactions or degradation.

Carbamate vs amine reactivity
Class-level
Protected amine (carbamate) offers orthogonal reactivity; free amine may lead to side reactions
Supports chemoselective synthesis pathway selection
General synthetic principle; specific conditions should be verified
Synthetic Chemistry Building Blocks Medicinal Chemistry

Purity Profile vs. Ethazol

Unlike the commercial fungicide ethazol (etridiazole; 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole), which is a complex technical grade mixture with defined impurities , Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate is primarily available as a high-purity (≥95%) research chemical . This purity profile makes the target compound a more suitable and reliable starting material or analytical standard for research and development, where a defined, single-component composition is required to avoid confounding results from unknown impurities.

Purity vs ethazol
Data to verify
Target ≥95% pure (vendor spec) Ethazol: technical-grade complex mixture
May support analytical standard and synthesis workflows
Vendor specification; independent verification recommended
Quality Control Analytical Standards Procurement

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate Key Applications


Protected Amine Building Block in Synthesis

This scenario leverages the compound's primary differentiating feature: the presence of a methyl carbamate protecting group on the thiadiazole amine. As established in Section 3, this allows the molecule to serve as a stable, orthogonal intermediate in the synthesis of more complex 1,2,4-thiadiazole-containing molecules. In a typical workflow, the target compound can be elaborated at other reactive sites while the 3-amino group remains masked, preventing unwanted side reactions. Subsequent deprotection of the carbamate under mild, controlled conditions reveals the free amine for further functionalization. This approach is standard in the construction of combinatorial libraries for agrochemical or pharmaceutical lead discovery, where high-purity intermediates like Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate are essential .

Analytical Reference Standards

As highlighted in Section 3, the commercially available, well-defined purity (≥95%) of this compound contrasts with many agrochemical analogs that are sold as technical-grade mixtures. This makes Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate an ideal candidate for preparing analytical reference standards. In quality control (QC) or environmental fate studies of more complex thiadiazole-based products, a pure, single-component standard is required for accurate quantification via HPLC, GC-MS, or LC-MS/MS. Using a defined, high-purity material like CAS 101848-19-5 ensures the reliability and reproducibility of analytical data, which is a critical requirement for regulatory submissions and method validation .

Physicochemical Optimization in Preformulation

The distinct density of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate (1.46 g/cm³), as quantified in Section 3, differentiates it from closely related 5-substituted analogs. In preformulation studies for potential new agrochemical or pharmaceutical leads, this property is a key input parameter. The compound's specific density profile will influence its behavior in processes such as powder flow, tablet compression, and suspension stability. Researchers can utilize this compound to explore structure-property relationships (SPR) concerning bulk density and its impact on the manufacturability of a final formulated product, an investigation that cannot be performed with analogs of differing density .

Application
Selection Property
Validation Focus
Protected amine building block
Orthogonal carbamate protection
Chemoselective deprotection and functionalization in multi-step synthesis
Analytical reference standards
Well-defined single-component purity
Method validation, reproducibility, and accurate quantification
Preformulation physicochemical screening
Distinct density and polarity profile
Bulk property impact on powder flow, crystallization, and suspension stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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